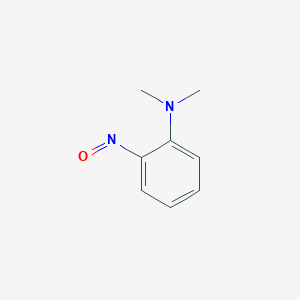

N,N-Dimethyl-2-nitrosoaniline

Description

Positional Isomerism within Aromatic Nitroso Compounds

Positional isomerism in aromatic nitroso compounds, such as N,N-dimethylnitrosoaniline, plays a crucial role in determining their physical and chemical properties. The relative positions of the N,N-dimethylamino and nitroso groups on the benzene (B151609) ring—ortho (1,2), meta (1,3), or para (1,4)—influence the electronic and steric environment of the molecule.

The para-isomer, N,N-Dimethyl-4-nitrosoaniline , is the most extensively studied of the three. It typically appears as a dark green crystalline solid. nih.gov Its widespread use is notable in the synthesis of azo dyes and as a reagent in analytical chemistry. chemimpex.com The direct conjugation between the electron-donating dimethylamino group and the electron-withdrawing nitroso group in the para position leads to a significant charge transfer character, which is reflected in its intense color and reactivity.

The meta-isomer, N,N-Dimethyl-3-nitrosoaniline , exhibits less pronounced conjugation between the two functional groups due to their relative positions. This results in different electronic properties compared to the ortho and para isomers.

The ortho-isomer, N,N-Dimethyl-2-nitrosoaniline , presents a unique case where the proximity of the two functional groups leads to significant steric and electronic interactions. These interactions can influence the planarity of the molecule and the orientation of the nitroso group, thereby affecting its chemical reactivity and spectroscopic properties. While less studied than its para counterpart, the ortho arrangement offers potential for unique applications stemming from these intramolecular interactions.

Table 1: Comparison of N,N-Dimethylnitrosoaniline Isomers

| Property | This compound | N,N-Dimethyl-3-nitrosoaniline | N,N-Dimethyl-4-nitrosoaniline |

| CAS Number | 53324-05-3 epa.gov | 1282489-71-7 | 138-89-6 nih.gov |

| Molecular Formula | C₈H₁₀N₂O nih.gov | C₈H₁₀N₂O | C₈H₁₀N₂O nih.gov |

| Molecular Weight | 150.18 g/mol | 150.18 g/mol | 150.18 g/mol nih.gov |

| Appearance | - | - | Green crystalline powder chemicalbook.com |

| Melting Point | - | - | 85-87 °C chemimpex.com |

Data for this compound and N,N-Dimethyl-3-nitrosoaniline is limited in publicly available literature.

Distinctive Chemical Attributes of the Ortho-Substitution Pattern

The ortho-substitution pattern in this compound is responsible for several distinctive chemical attributes. The close proximity of the N,N-dimethylamino and nitroso groups can lead to intramolecular hydrogen bonding and other non-covalent interactions, which can stabilize specific conformations of the molecule.

Research on related ortho-substituted anilines suggests that this arrangement often results in steric inhibition of certain reactions. For instance, the basicity of the aniline (B41778) nitrogen can be reduced due to the steric hindrance imposed by the adjacent nitroso group. This "ortho-effect" can also influence the compound's reactivity in electrophilic aromatic substitution reactions, directing incoming substituents to specific positions on the ring.

Furthermore, the ortho arrangement is critical in the context of metal-catalyzed C-H functionalization reactions. The nitroso group can act as a directing group, coordinating to a transition metal and facilitating the activation of the ortho C-H bond. nih.gov This allows for the regioselective introduction of various functional groups, opening up synthetic pathways to complex aromatic compounds. nih.gov Studies on N-aryl-2-nitrosoanilines have shown that the electronic communication between the ortho-amino and nitroso groups can dictate the regioselectivity of nucleophilic aromatic substitution reactions. thieme-connect.com

In the solid state, aromatic C-nitroso compounds with strongly electron-donating groups in the ortho position, like the dimethylamino group, have been observed to favor monomeric forms or tautomerize to oxo-oxime structures. researchgate.net This is in contrast to other isomers that may exist as dimers.

Historical Context and Evolution of Research Interest

The study of aromatic nitroso compounds dates back to the 19th century, with much of the early focus on their synthesis and use as dye intermediates. The Fischer-Hepp rearrangement, a classic organic reaction, has been a historical method for the preparation of aromatic 4-nitrosoanilines from their corresponding nitrosamines. orgsyn.org

While the para-isomer, N,N-Dimethyl-4-nitrosoaniline, has a long history of use in industrial applications such as the manufacture of organic compounds and as a vulcanization accelerator, the research interest in the ortho-isomer has been more specialized and has evolved over time. chemicalbook.com

Early investigations into ortho-substituted anilines laid the groundwork for understanding the unique reactivity patterns conferred by this substitution pattern. More recently, the advent of modern analytical techniques and the development of new synthetic methodologies, particularly in the area of transition-metal-catalyzed C-H activation, have brought renewed attention to ortho-substituted nitrosoanilines. nih.gov The ability of the nitroso group to act as a traceless directing group has made compounds like this compound valuable substrates in the synthesis of complex heterocyclic structures.

Current Research Landscape and Emerging Directions

The current research landscape for this compound and related compounds is largely centered on their application in advanced organic synthesis. The unique electronic and steric properties of the ortho-isomer make it a valuable tool for chemists exploring novel reaction pathways.

A significant area of contemporary research is the use of N-nitrosoanilines in transition-metal-catalyzed C-H functionalization reactions. The nitroso group's ability to direct the regioselective introduction of new chemical bonds at the ortho position is being exploited to construct a variety of complex molecular architectures. nih.gov This has implications for the development of new pharmaceuticals, agrochemicals, and materials.

Furthermore, the study of the fundamental chemical properties of ortho-substituted nitrosoaromatics continues to be an active area of investigation. Research into their solid-state behavior, including their propensity to form monomers, dimers, or tautomers, provides insights into crystal engineering and the design of materials with specific photophysical properties. researchgate.net

While a significant body of research exists for the para-isomer, N,N-Dimethyl-4-nitrosoaniline, particularly in its use as a spin-trapping agent and in photodynamic therapy research, the exploration of the ortho-isomer's potential in these and other areas remains less developed. researchgate.net Future research may focus on leveraging the unique attributes of the ortho-substitution pattern to design novel catalysts, sensors, and functional materials. The comparative study of all three isomers could also yield a more comprehensive understanding of the structure-property relationships within this class of compounds.

Structure

3D Structure

Properties

CAS No. |

53324-05-3 |

|---|---|

Molecular Formula |

C8H10N2O |

Molecular Weight |

150.18 g/mol |

IUPAC Name |

N,N-dimethyl-2-nitrosoaniline |

InChI |

InChI=1S/C8H10N2O/c1-10(2)8-6-4-3-5-7(8)9-11/h3-6H,1-2H3 |

InChI Key |

LGDPTPLJZGPOJL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=CC=C1N=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N,n Dimethyl 2 Nitrosoaniline

Controlled Nitrosation Reactions for Ortho-Selectivity

Directing the nitroso group to the position adjacent to the dimethylamino substituent requires overcoming the inherent electronic preferences of the aniline (B41778) ring.

The introduction of a nitroso group onto an aromatic ring, such as in N,N-dimethylaniline, is a classic electrophilic aromatic substitution reaction. In this process, a nitrosating agent generates the electrophilic nitrosonium ion (NO⁺). The N,N-dimethylamino group is a potent activating group, meaning it strongly donates electron density to the aromatic ring, making the ring highly susceptible to electrophilic attack. This donation of electrons occurs primarily at the ortho and para positions, thus directing incoming electrophiles to these sites. masterorganicchemistry.com However, due to steric hindrance from the bulky dimethylamino group, the para position is typically the overwhelmingly favored site of reaction, leading to N,N-dimethyl-4-nitrosoaniline as the major product under standard conditions. du.ac.in

Achieving ortho-selectivity in the nitrosation of N,N-dimethylaniline is synthetically challenging and requires specialized strategies to override the natural para-directing tendency. General approaches in organic synthesis to achieve such regiocontrol include:

Use of Blocking Groups : A common strategy involves temporarily blocking the more reactive para position with a removable group. For instance, if the para-position of the N,N-dimethylaniline starting material is substituted (e.g., with a sulfonic acid group), electrophilic attack is sterically and electronically directed to the available ortho positions. The blocking group can then be removed in a subsequent step to yield the desired 2-nitroso product.

Directed Metalation : While more common for other functionalizations, directed ortho metalation involves using a directing group to guide a metalating agent (like an organolithium reagent) to the ortho position. The resulting ortho-lithiated species could, in principle, react with a suitable nitrosating agent. The dimethylamino group itself can act as such a directing group.

Transition-Metal Catalysis : Research has shown that transition metals can mediate and direct C-H functionalization. For example, nitrosation of anilines at the ortho position has been achieved on a ruthenium hydridotris(pyrazolyl)borato (Tp) complex, indicating that coordination to a metal center can provide the necessary geometric constraint to favor reaction at the adjacent position. researchgate.net Similarly, rhodium(III)-catalyzed methods have been developed for the ortho C-H insertion of N-nitrosoanilines, showcasing a modern approach to regioselective functionalization. rsc.org

The ratio of ortho to para isomers is sensitive to the reaction parameters, although the para product almost always predominates in direct nitrosation. In strongly acidic media, a competing reaction is the protonation of the highly basic dimethylamino group. This protonated form, [-N⁺H(CH₃)₂], becomes a strong electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta position. stackexchange.comchegg.com This is a more significant issue in reactions with stronger electrophiles like nitration but can also influence nitrosation.

| Reaction Condition | Primary Nitrosating Species | Expected Major Product | Rationale |

|---|---|---|---|

| Standard Acidic (e.g., NaNO₂/HCl, 0-10°C) | Nitrosonium ion (NO⁺) | N,N-Dimethyl-4-nitrosoaniline | The -N(CH₃)₂ group is a strong ortho, para-director, and the para position is sterically more accessible. du.ac.in |

| Strongly Acidic (e.g., concentrated H₂SO₄) | Nitrosonium ion (NO⁺) | Mixture including meta-substituted product | Protonation of the amine group creates an electron-withdrawing -N⁺H(CH₃)₂ group, which is a meta-director. stackexchange.com |

| Use of para-blocked Substrate | Nitrosonium ion (NO⁺) | N,N-Dimethyl-2-nitrosoaniline (derivative) | The reactive para position is unavailable, forcing substitution at the ortho positions. |

Modular Synthetic Approaches Utilizing N-Aryl-2-nitrosoaniline Intermediates

Rather than forming this compound via direct nitrosation, a more versatile and modular strategy involves building N-Aryl-2-nitrosoaniline intermediates from different precursors. These intermediates are then used in subsequent reactions to form complex heterocyclic structures.

A powerful modular approach uses substituted anilines as one of the key building blocks. In a documented synthetic route, various commercially available anilines are reacted with a suitable nitro-aromatic compound, such as 2-nitro-5-chloroanisole, in the presence of a strong base like potassium tert-butoxide. nih.gov This reaction does not involve a direct C-H nitrosation but rather constructs the desired N-Aryl-2-nitroaniline scaffold, which exists in equilibrium with its 2-nitrosoaniline (B8210322) tautomer. The flexibility of this method allows for a wide variety of substituents to be incorporated into the final structure by simply changing the starting aniline. This strategy effectively creates a library of diverse N-Aryl-2-nitrosoaniline intermediates poised for further transformation. nih.gov

The N-Aryl-2-nitrosoaniline intermediates are valuable precursors for the synthesis of nitrogen-containing heterocyclic compounds, most notably phenazines. nih.govresearchgate.net The ortho arrangement of the nitroso group and the secondary amine bridge is perfectly configured for intramolecular cyclization. In a reported method, the crude N-Aryl-2-nitrosoaniline intermediates are treated with a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA). This reagent promotes a reductive cyclization reaction to form the planar, tricyclic phenazine (B1670421) core. nih.gov This modular route, proceeding through the designed nitrosoaniline intermediate, provides rapid access to a range of substituted phenazines, which are a class of compounds investigated for various biological activities. nih.govnih.govresearchgate.net

| Aniline Precursor (Building Block) | Nitro-Aromatic Precursor | Intermediate Type | Resulting Heterocyclic Core |

|---|---|---|---|

| Diverse substituted anilines | 2-nitro-5-chloroanisole | N-Aryl-2-nitrosoaniline | 3-Chloro-1-methoxyphenazine |

Advanced Derivatization of this compound

The strategic location of the nitroso and dimethylamino functionalities on the aniline scaffold allows for a diverse range of chemical modifications. These transformations can be broadly categorized into interconversions of the nitroso moiety, reactions involving the dimethylamino group, and functionalization of the aromatic ring directed by the nitroso group.

Functional Group Interconversions of the Nitroso Moiety

The nitroso group (–NO) is an electroactive functional group that can undergo several key transformations, including reduction, oxidation, and participation in cyclization reactions. These interconversions are fundamental for converting this compound into other important classes of compounds.

Reduction to Amino Group: The most common transformation of the nitroso group is its reduction to a primary amine (–NH₂). This conversion is typically achieved using a variety of reducing agents. The resulting N¹,N¹-dimethylbenzene-1,2-diamine is a valuable precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles and quinoxalines.

Oxidation to Nitro Group: The nitroso moiety can be oxidized to a nitro group (–NO₂), yielding N,N-Dimethyl-2-nitroaniline. This transformation changes the electronic properties of the substituent significantly, converting the electron-donating nitroso group into a powerful electron-withdrawing nitro group.

Cyclization Reactions: The ortho-positioning of the nitroso and amino groups makes N-aryl-2-nitrosoanilines key intermediates in the synthesis of N-heterocycles. For instance, they are pivotal in modular synthetic routes to produce phenazines, a class of compounds with significant biological activity.

| Transformation | Reagent/Condition | Resulting Functional Group | Product Class |

| Reduction | e.g., H₂, Pd/C; SnCl₂/HCl | Amino (–NH₂) | Aromatic Diamine |

| Oxidation | e.g., H₂O₂, CF₃COOH | Nitro (–NO₂) | Nitroaniline |

| Cyclization | Intramolecular condensation | - | N-Heterocycle (e.g., Phenazine) |

Transformations Involving the Dimethylamino Group

The dimethylamino group (–N(CH₃)₂) is a strong electron-donating group that significantly influences the reactivity of the aromatic ring. While generally stable, it can participate in specific chemical transformations.

N-Oxidation: The tertiary amine of the dimethylamino group can be oxidized to form an N-oxide derivative. This transformation alters the steric and electronic properties of the group, potentially influencing subsequent reactions.

Demethylation: Removal of one or both methyl groups is a possible but challenging transformation, often requiring harsh reagents. Selective mono-demethylation would yield N-methyl-2-nitrosoaniline, while complete demethylation would lead to 2-nitrosoaniline.

Transamination: In certain contexts, the dimethylamino group can be displaced by another amine in a transamination reaction. This involves the nucleophilic attack of a primary or secondary amine, leading to the elimination of dimethylamine. This method allows for the introduction of different alkyl or aryl substituents on the nitrogen atom.

Directed Aromatic Functionalization

The N-nitroso group has emerged as a highly effective and often removable directing group in transition-metal-catalyzed C–H bond functionalization. It coordinates with the metal center, enabling the regioselective activation of the otherwise inert C–H bond at the ortho-position (the C6 position of the aniline ring). This strategy has provided efficient pathways to a wide array of ortho-functionalized anilines. Rhodium(III) catalysis has been particularly successful in this area.

The general mechanism involves the coordination of the nitroso group's oxygen or nitrogen atom to the cationic metal catalyst (e.g., [Cp*Rh(III)]). This is followed by the cleavage of the C6–H bond to form a stable five-membered metallacycle intermediate. This intermediate then reacts with various coupling partners, leading to the formation of a new bond at the C6 position.

Key examples of these transformations include:

Ortho-Olefination: Reaction with various olefins, such as substituted allyl alcohols, introduces alkenyl groups at the ortho-position.

Ortho-Halogenation: Using sources like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), this method provides a regioselective route to ortho-halogenated anilines.

Synthesis of Indoles: A tandem process involving Rh(III)-catalyzed C-H activation and reaction with sulfoxonium ylides leads to acylmethylation, followed by a TFA-mediated nitroso migration and cyclization to yield 3-nitrosoindoles. In this cascade, the nitroso group acts as both a directing group and an internal nitrosation reagent.

The versatility of this approach allows for the regioselective introduction of carbon, oxygen, and halogen substituents, providing access to complex aniline derivatives.

Table of Rh(III)-Catalyzed C-H Functionalization Reactions Directed by the N-Nitroso Group

| Reaction Type | Catalyst System | Coupling Partner | Product Type | Yield (%) |

|---|---|---|---|---|

| Ortho-Olefination | [Cp*RhCl₂]₂ / AgSbF₆ | Substituted Allyl Alcohols | ortho-β-Aryl Aldehydes/Ketones | 70 - 75% |

| Ortho-Halogenation | [Cp*RhCl₂]₂ / AgSbF₆ | N-Bromosuccinimide (NBS) | ortho-Bromoaniline (after reduction) | Satisfactory |

| Ortho-Halogenation | [Cp*RhCl₂]₂ / AgSbF₆ | N-Iodosuccinimide (NIS) | ortho-Iodoaniline (after reduction) | Satisfactory |

| Acylmethylation/Cyclization | [Cp*RhCl₂]₂ / Ag₂CO₃ | Sulfoxonium Ylides | 3-Nitrosoindoles | Moderate |

Molecular Structure and Advanced Spectroscopic Characterization of N,n Dimethyl 2 Nitrosoaniline

Solid-State Structural Elucidation via X-ray Diffraction

The three-dimensional arrangement of atoms and molecules in the crystalline state of a closely related compound, 4,N-Dimethyl-2-nitrosoaniline, has been meticulously investigated using single-crystal X-ray diffraction. This technique provides precise information about the molecular geometry and intermolecular interactions within the crystal lattice.

The crystal structure of 4,N-Dimethyl-2-nitrosoaniline was determined to be triclinic, belonging to the Pī space group. The unit cell is the fundamental repeating unit of a crystal and its dimensions are crucial for describing the crystal lattice. For this compound, the unit cell parameters were found to be:

| Parameter | Value |

| a | 8.636(3) Å |

| b | 8.631(3) Å |

| c | 11.101(2) Å |

| α | 92.57(2)° |

| β | 94.12(2)° |

| γ | 105.02(2)° |

| Volume | 795.0(1) ų |

| Z | 4 |

Table 1: Unit cell parameters for 4,N-Dimethyl-2-nitrosoaniline.

The presence of four molecules (Z=4) within the unit cell indicates that there are two crystallographically independent molecules in the asymmetric unit.

Detailed analysis of the X-ray diffraction data allows for the precise determination of the distances between bonded atoms (bond lengths), the angles between adjacent bonds (bond angles), and the dihedral angles between planes defined by bonded atoms (torsion angles). For 4,N-Dimethyl-2-nitrosoaniline, the bond lengths and angles within the two independent molecules are reported to be similar. Specific values for key bonds and angles are typically presented in detailed crystallographic reports and are crucial for understanding the molecule's geometry and electronic structure.

Solution-Phase Structural Probes through Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. It provides information about the chemical environment of specific nuclei, such as protons (¹H).

Nitrogen Nuclear Magnetic Resonance (¹⁵N NMR) Spectroscopic Analysis

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit challenging, technique for probing the electronic environment of nitrogen atoms within a molecule. youtube.com The primary difficulties arise from the low natural abundance of the ¹⁵N isotope (0.37%) and its low gyromagnetic ratio, which results in low sensitivity compared to ¹H NMR. youtube.comwikipedia.org Consequently, direct 1D ¹⁵N NMR experiments often require long acquisition times or isotopically enriched samples. reddit.com To overcome these limitations, indirect 2D techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are frequently employed, which detect the ¹⁵N chemical shifts via their coupling to nearby protons, significantly enhancing sensitivity. reddit.com

While specific ¹⁵N NMR data for N,N-Dimethyl-2-nitrosoaniline is not extensively reported, data from the closely related isomer, p-nitroso-N,N-dimethylaniline, offers valuable comparative insights. Solid-state ¹⁵N NMR studies on p-[¹⁵N]nitroso-N,N-dimethylaniline have been conducted to determine the isotropic chemical shifts and shielding tensor elements. These parameters are highly sensitive to the electronic structure and bonding at the nitroso nitrogen atom.

The ¹⁵N chemical shifts for nitroso compounds span a very wide range, reflecting the diverse electronic nature of the nitroso group. For comparison, the chemical shifts of various nitrogen-containing functional groups are presented below, referenced against liquid ammonia (B1221849) (NH₃). wikipedia.org

Table 1: Typical ¹⁵N NMR Chemical Shift Ranges for Various Functional Groups

| Functional Group | Chemical Shift Range (ppm, rel. to NH₃) |

|---|---|

| Amines | 0 to -60 |

| Amides | -80 to -120 |

| Nitro Compounds | 350 to 400 |

| Nitroso Compounds | 500 to 900 |

This interactive table is based on typical chemical shift ranges and is for illustrative purposes.

Nitrogen Nuclear Quadrupole Resonance (¹⁴N NQR) Investigations on Related Nitroso Compounds

Nitrogen-14 (¹⁴N) is the most abundant nitrogen isotope (99.64%) and possesses a nuclear spin of I=1, giving it a nuclear electric quadrupole moment. wikipedia.org This property makes it amenable to Nuclear Quadrupole Resonance (NQR) spectroscopy, a solid-state technique that measures the interaction between the nuclear quadrupole moment and the local electric field gradient (EFG) at the nucleus. This interaction provides direct information about the electronic distribution and symmetry of the chemical bonds around the nitrogen atom. researchgate.net

¹⁴N NQR spectra are characterized by two key parameters: the nuclear quadrupole coupling constant (NQCC, or χ, often expressed as e²qQ/h) and the asymmetry parameter (η). The NQCC is a measure of the strength of the interaction, while η reflects the deviation of the EFG from axial symmetry.

Studies on a range of aromatic C-nitroso compounds have shown that monomeric species exhibit characteristically high ¹⁴N NQR frequencies. researchgate.net This data provides a valuable benchmark for understanding the electronic environment of the nitroso group in the solid state. A rough linear relationship has also been demonstrated between the NQCC and the NMR chemical shift for nitroso compounds. rsc.org

Table 2: ¹⁴N NQR Parameters for Monomeric Aromatic Nitroso Compounds

| Parameter | Typical Value Range |

|---|---|

| Quadrupole Coupling Constant (χ) | 5700 – 6100 kHz |

This interactive table is based on data for monomeric aromatic nitroso compounds. researchgate.net

Conformational Dynamics in Solution

The conformational behavior of this compound is primarily dictated by rotation around the single bonds connecting the substituent groups to the aromatic ring. X-ray crystallographic studies of the related compound 4,N-Dimethyl-2-nitrosoaniline show that the molecule is planar. This planarity suggests a significant degree of electronic delocalization between the dimethylamino group, the nitroso group, and the aromatic π-system.

In solution, the key dynamic process is the restricted rotation around the C-N(dimethylamino) and C-N(O) bonds. The energy barriers for such rotations in substituted anilines and nitrosobenzenes can be significant enough to allow for the existence of distinct conformers (rotamers) that may be observable on the NMR timescale, particularly at low temperatures. researchgate.netmdpi.com Computational studies on related nitrosamines have characterized the potential energy surfaces and identified multiple stable conformers corresponding to different orientations of the nitroso group relative to the rest of the molecule. nih.gov For this compound, the planarity of the molecule is likely the most stable conformation due to the maximization of resonance stabilization.

Vibrational Spectroscopy for Functional Group Characterization

Infrared (IR) Spectroscopy: Analysis of N=O Stretching Frequencies and Aromatic Ring Vibrations

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, the most diagnostic absorption band is that of the N=O stretching vibration. In aromatic nitroso compounds, this vibration typically gives rise to a strong band in the 1495-1511 cm⁻¹ region.

The aromatic ring itself produces a series of characteristic bands. The C-C stretching vibrations within the benzene (B151609) ring usually appear in the 1400-1650 cm⁻¹ region. Additionally, the C-N stretching vibration associated with the dimethylamino group contributes to the spectrum.

Table 3: Key Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| N=O Stretch | 1495 - 1511 |

| Aromatic C=C Stretch | 1400 - 1650 |

| C-N Stretch | 1260 - 1330 |

This interactive table summarizes the expected IR absorption regions for the key functional groups.

Raman Spectroscopy: Complementary Vibrational Mode Analysis

Raman spectroscopy provides vibrational information that is complementary to IR spectroscopy. bdu.ac.in While IR absorption depends on a change in the molecule's dipole moment during a vibration, Raman scattering depends on a change in polarizability. This often results in symmetric vibrations, which may be weak in the IR spectrum, appearing as strong bands in the Raman spectrum.

For this compound, the N=O stretching and aromatic ring vibrations are also active in the Raman spectrum. spectrabase.com Analysis of the Raman spectrum can help confirm assignments made from the IR spectrum and provide a more complete picture of the molecule's vibrational modes. The high information content and minimal sample preparation make it a powerful analytical tool. currentseparations.com

Electronic Spectroscopy and Photophysical Properties

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org Aromatic nitroso compounds like this compound are colored due to the presence of a low-energy electronic transition involving the nitroso group.

The electronic spectrum is typically characterized by two main absorption bands:

n→π* Transition: This is a lower-energy, and thus longer-wavelength, transition involving the promotion of a non-bonding electron (from the oxygen or nitrogen of the nitroso group) to an anti-bonding π* orbital. This transition is typically of low intensity and occurs in the visible region of the spectrum, which is responsible for the green or blue color of monomeric nitroso compounds.

π→π* Transition: This is a higher-energy, shorter-wavelength transition involving the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital within the conjugated system of the aromatic ring and nitroso group. This absorption is much more intense and typically occurs in the UV region. sciencepublishinggroup.com

The position and intensity of these absorption bands can be influenced by solvent polarity, reflecting changes in the energy levels of the ground and excited states due to solute-solvent interactions. sciencepublishinggroup.com

Ultraviolet-Visible (UV-Vis) Absorption Spectra and Electronic Transitions

No specific UV-Vis absorption maxima (λmax) or detailed analyses of the electronic transitions (e.g., π→π, n→π) for this compound could be located in the available scientific resources. While related compounds have been studied, applying that data to the 2-nitroso isomer would be speculative and scientifically unsound due to the significant influence of substituent position on electronic properties.

Solvatochromic Effects and Intramolecular Charge Transfer Interactions

The study of solvatochromism, the change in a substance's color with the polarity of the solvent, provides insight into intramolecular charge transfer (ICT). There are no specific studies on the solvatochromic behavior of this compound. Consequently, an analysis of its ICT characteristics cannot be accurately presented.

Emission Spectroscopy and Luminescence Characteristics

Information regarding the fluorescence, phosphorescence, or general luminescence properties of this compound is not available in the reviewed literature. It is therefore not possible to detail its emission spectra, quantum yields, or excited-state dynamics.

Mass Spectrometric Identification and Fragmentation Pathways

Mass spectrometry is a critical tool for molecular identification and structural elucidation. While some research mentions the synthesis of related N-aryl-2-nitrosoaniline intermediates, it is explicitly stated that these compounds were not fully characterized. nih.gov This lack of full characterization extends to the specific compound of interest.

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques (e.g., ESI-QFT, MS/MS)

While numerous LC-MS/MS methods have been developed for the detection of various nitrosamine (B1359907) impurities in pharmaceuticals and other matrices, specific methods and fragmentation data for this compound are not described.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides precise mass measurements to confirm a compound's molecular formula. However, no published HRMS data specifically confirming the elemental composition of this compound could be identified.

Photoelectron Spectroscopy for Core-Level Electronic Structure

O 1s and N 1s Core-Hole Photoelectron Spectra (Insights from related nitrosoanilines)

In the vapor phase X-ray photoelectron spectrum of the related compound N,N-dimethyl-p-nitrosoaniline, distinct peaks are observed for the O 1s and N 1s core levels. The spectrum reveals two nitrogen environments, corresponding to the nitroso and amino groups, and a single oxygen environment for the nitroso group.

The experimental binding energies for the N 1s and O 1s core levels in N,N-dimethyl-p-nitrosoaniline have been determined. The N 1s spectrum is characterized by two distinct peaks, reflecting the different chemical environments of the amino and nitroso nitrogen atoms. The O 1s spectrum exhibits a primary peak associated with the nitroso oxygen.

Table 1: Experimental Core-Electron Binding Energies for N,N-Dimethyl-p-nitrosoaniline

| Core Level | Binding Energy (eV) |

|---|---|

| N 1s (amino) | 401.5 |

| N 1s (nitroso) | 404.1 |

| O 1s | 535.9 |

Interpretation of Chemical Shifts and Satellite Structures

The chemical shifts observed in the N 1s spectrum of N,N-dimethyl-p-nitrosoaniline are indicative of the different electronic environments of the two nitrogen atoms. The higher binding energy of the nitroso N 1s electron compared to the amino N 1s electron can be attributed to the electron-withdrawing nature of the oxygen atom in the nitroso group. This leads to a greater effective nuclear charge on the nitroso nitrogen, resulting in a stronger attraction for its core electrons.

Furthermore, the core-hole spectra of such molecules often exhibit satellite structures. These satellites arise from shake-up and shake-off processes, where the photoionization of a core electron is accompanied by the excitation of a valence electron to a higher energy level (shake-up) or its ejection from the molecule entirely (shake-off). The presence and intensity of these satellite structures provide detailed information about the electronic transitions that occur upon core ionization and are sensitive to the molecular orbital character and electron correlation effects.

In the case of N,N-dimethyl-p-nitrosoaniline, the analysis of satellite structures accompanying the core ionization provides insights into the charge-transfer character of the molecule. The interpretation of these features is often supported by theoretical calculations, which can help to assign the specific electronic transitions responsible for the observed satellite peaks. These analyses are crucial for a comprehensive understanding of the electronic structure and bonding in nitrosoanilines.

Reaction Mechanisms and Chemical Reactivity of N,n Dimethyl 2 Nitrosoaniline

Electrophilic and Nucleophilic Pathways

Reactivity at the Nitroso Group: Reduction, Oxidation, and Addition Reactions

The nitroso group is the primary site for many of the characteristic reactions of N,N-Dimethyl-2-nitrosoaniline. It is susceptible to attack by both reducing and oxidizing agents, as well as by various nucleophiles.

Reduction: The nitroso group can be readily reduced to different functionalities depending on the reducing agent and reaction conditions. Strong reducing agents, such as those employing dissolving metals or metal hydrides like Lithium Aluminum Hydride (LiAlH4), typically lead to the formation of the corresponding amine, 4-amino-N,N-dimethylaniline. acs.org The electrochemical reduction of the related isomer, 4-nitroso-N,N-dimethylaniline, has been shown to produce 4-amino-N,N-dimethylaniline with high selectivity and yield, particularly using a tin cathode. researchgate.net Weaker or more controlled reducing agents can yield intermediate products. For instance, reduction with sodium dithionite (Na2S2O4) is an effective method for converting aromatic nitroso groups to amines. acs.org In biological systems, liver cytosol enzymes have been shown to reduce p-nitroso-N,N-dimethylaniline to the amine, requiring two moles of NADPH for each mole of the nitroso compound. nih.gov

| Reduction Method | Reagent(s) | Primary Product | Selectivity/Yield |

| Electrochemical Reduction | Tin (Sn) cathode, 1.0 M HCl | 4-amino-N,N-dimethylaniline | 92.7% selectivity, 90.3% current yield researchgate.net |

| Chemical Reduction | Sodium Dithionite (Na2S2O4) | Aromatic Amine | Effective for destroying nitrosamines acs.org |

| Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH4) | Amine/Hydrazine (B178648) | Commonly used for nitrosamine (B1359907) reduction acs.org |

| Dissolving Metal Reduction | Zinc/Acetic Acid (Zn/AcOH) | Amine/Hydrazine | Commonly used for nitrosamine reduction acs.org |

Oxidation: The nitroso group is susceptible to oxidation, though this is a less common transformation compared to reduction. Strong oxidizing agents can convert the nitroso group to a nitro group. Reagents such as hydrogen peroxide with acetic anhydride or other organic peroxides can achieve this transformation. acs.org

Addition Reactions: The nitrogen atom of the nitroso group is weakly electrophilic and can be attacked by strong nucleophiles like organolithium or Grignard reagents. nih.gov This initially forms an unstable oxyhydrazine intermediate which can then undergo elimination. nih.gov Furthermore, the oxygen atom of the nitroso group can react with electrophiles, such as alkylating agents, to form O-substituted hydroxydiazenium salts. nih.govacs.org

Reactivity of the Dimethylamino Group: Basicity and Substitutions

The dimethylamino group is a strong electron-donating group that significantly influences the molecule's reactivity.

Basicity: The lone pair of electrons on the nitrogen atom of the dimethylamino group imparts basic properties to the molecule. In the presence of strong acids, this group can be protonated to form a dimethylanilinium ion. This protonation is a key step in certain reactions, such as acid-catalyzed denitrosation, where the protonated nitrosamine becomes more susceptible to nucleophilic attack, leading to the cleavage of the N-N bond and release of the secondary amine. nih.govrsc.org

Substitutions: The dimethylamino group itself is generally not subject to substitution reactions under typical conditions. However, its powerful electron-donating nature is crucial in directing electrophilic substitution on the aromatic ring. Anodic oxidation can lead to dealkylation of the dimethylamino group through the formation of an iminium cation intermediate. mdpi.com

Aromatic Ring Reactivity: Directing Effects of Substituents

The position of electrophilic attack on the aromatic ring is controlled by the combined directing effects of the ortho-positioned dimethylamino and nitroso groups.

Dimethylamino Group (-N(CH₃)₂): This is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the benzene (B151609) ring through resonance.

Nitroso Group (-NO): This group is deactivating due to its inductive electron-withdrawing effect, but it is an ortho, para-director because the nitrogen's lone pair can participate in resonance stabilization of the intermediates formed during attack at these positions.

In this compound, the strong activating and directing effect of the dimethylamino group dominates. It strongly directs incoming electrophiles to the positions ortho and para to itself. The position para to the dimethylamino group (position 5) and the open ortho position (position 3) are the most likely sites for electrophilic aromatic substitution. The presence of the nitroso group at position 2 may provide some steric hindrance to attack at position 3. In the related N,N-dimethyl-p-toluidine, reaction with nitric acid can lead to ipso-attack, where the electrophile adds to the carbon already bearing a substituent, forming a Wheland intermediate. rsc.org A similar mechanism could be possible for this compound.

Redox Behavior and Electrochemistry

The electrochemical properties of this compound are of interest for both synthetic applications and understanding its redox-mediated reactions.

Electrochemical Reduction Mechanisms in Nonaqueous Solvents

Studies on the closely related isomer, 4-nitroso-N,N-dimethylaniline, at a glassy carbon electrode in nonaqueous solvents like acetonitrile (MeCN) and dimethyl sulfoxide (DMSO), provide insight into the reduction mechanism. researchgate.net The electrochemical reduction occurs in two successive steps. researchgate.net

First Step: A reversible two-electron, two-proton process reduces the nitroso group to a hydroxylamino group, forming N,N-dimethyl-4-(hydroxyamino)aniline. researchgate.net

Second Step: A subsequent irreversible two-electron, two-proton process reduces an intermediate species to the final product. researchgate.net

This multi-step reduction highlights the stable intermediates that can be formed under electrochemical control. The diffusion coefficient, which measures the rate at which the compound moves through the solvent, was found to be significantly lower in viscous ionic liquids compared to aqueous solutions or acetonitrile. researchgate.net

| Solvent | Diffusion Coefficient (cm²/s) |

| Aqueous Solution | 3.7 x 10⁻⁵ researchgate.net |

| Acetonitrile (MeCN) | Value not specified, but higher than ionic liquid |

| Dimethyl Sulfoxide (DMSO) | Value not specified, but higher than ionic liquid |

| [EMIM][NTf2] (Ionic Liquid) | 1.31 x 10⁻⁷ researchgate.net |

Anodic Oxidation Pathways

The anodic (oxidative) behavior of this compound is primarily associated with the dimethylamino group and the aromatic ring, as these are the most electron-rich parts of the molecule. The electrochemical oxidation of N,N-dimethylaniline derivatives typically begins with the removal of an electron from the nitrogen atom to form a radical cation. mdpi.com This radical cation can then undergo deprotonation to form a radical, which can be further oxidized to an iminium cation. mdpi.com In the presence of water, this iminium intermediate can be hydrolyzed, leading to N-demethylation, yielding formaldehyde and the corresponding N-methylaniline derivative. mdpi.com Therefore, a likely anodic oxidation pathway for this compound involves the stepwise oxidative removal of its methyl groups.

Dimerization and Self-Association Phenomena

A defining characteristic of aromatic C-nitroso compounds is their propensity to exist in a dynamic equilibrium between a monomeric form and a dimeric form, known as an azodioxy compound (or azodioxyarene). nih.gov This reversible self-association is a key aspect of the chemistry of this compound.

Aromatic C-nitroso compounds can dimerize to form a covalent nitrogen-nitrogen bond, resulting in an azodioxy structure. nih.gov In the solid state, most of these compounds exist as the dimer, which is typically colorless or pale yellow. mdpi.com The monomeric form, which is responsible for the characteristic blue or green color of C-nitroso compounds in solution, can be generated by dissolving the dimer, by heating, or through UV irradiation at cryogenic temperatures. mdpi.com

The dimerization involves one nitroso molecule acting as a nucleophile and the other as an electrophile. at.ua The presence of an ortho-substituent, such as the dimethylamino group in this compound, can exert a steric effect that influences the orientation of the nitroso group relative to the aromatic ring, which in turn can affect the dimerization equilibrium. at.ua

The equilibrium between the monomer (Ar-N=O) and the dimer (Ar-N(O)=N(O)-Ar) is highly sensitive to the surrounding environment. Key factors influencing this equilibrium include the solvent, temperature, and the concentration of the nitroso compound.

Solvent: The polarity and solvating ability of the solvent play a crucial role. In many organic solvents, dissolving the solid azodioxy dimer leads to dissociation into the colored monomeric species.

Concentration: The dimerization is a second-order process. Therefore, at higher concentrations, the equilibrium shifts toward the formation of the dimer, while dilution favors the monomeric form.

Temperature: The dissociation of the dimer is typically an endothermic process. Consequently, increasing the temperature shifts the equilibrium toward the monomer, while lower temperatures favor the dimer. For example, in studies of substituted nitrosobenzenes, the dimeric form is often the dominant species at temperatures as low as -60 °C in methylene dichloride solution. at.ua

| Factor | Influence on Equilibrium | Favored Species |

|---|---|---|

| Increasing Concentration | Shifts equilibrium to the right (2 Monomers ⇌ Dimer) | Dimer (Azodioxy compound) |

| Increasing Temperature | Shifts equilibrium to the left (2 Monomers ⇌ Dimer) | Monomer (Nitroso compound) |

| Dissolution in Organic Solvents | Generally promotes dissociation of the solid-state dimer | Monomer (Nitroso compound) |

Photochemical Reactivity and Degradation Pathways

The electronic structure of the nitroso group, with its n → π* and π → π* transitions, makes this compound susceptible to photochemical reactions. at.ua These transformations can involve either the monomeric or dimeric form and are influenced by environmental conditions.

The photochemistry of aromatic C-nitroso compounds in solution involves several potential pathways. One of the most significant photoreactions is the reversible dissociation of the azodioxy dimer into two nitroso monomers upon UV irradiation. mdpi.comat.ua This process is highly efficient and is the basis for the photochromic behavior observed in these systems, where UV light exposure on a solution of the dimer generates the intensely colored monomer. at.ua

Irradiation of the C-nitroso monomer itself can lead to the homolytic cleavage of the C–NO bond. rsc.org This primary photochemical step produces an aryl radical and a nitric oxide (NO) radical. rsc.orgresearchgate.net The subsequent fate of these radical intermediates dictates the final product distribution. In the absence of trapping agents like oxygen, these radicals can recombine or participate in other secondary reactions. researchgate.net

In the presence of oxygen, the photolytic pathway is often diverted. Oxygen can react with the initially formed aryl radical and nitric oxide, leading to the formation of nitro and nitrate compounds. researchgate.net For example, photolysis of some C-nitroso compounds under an oxygen atmosphere results in their efficient oxidation to the corresponding nitrates and nitro compounds. researchgate.net

Quantitative studies on the photolysis of aromatic C-nitroso compounds have provided insights into the efficiency of these processes. The photodissociation of azodioxy dimers into monomers has been shown to be a highly efficient process, with reported quantum yields (Φ) for methyl-substituted nitrosobenzenes in methylene dichloride solution being approximately 1.0. at.ua This indicates that nearly every absorbed photon results in a dissociation event.

pH: The pH of the solution can influence the photolytic degradation rates of various organic compounds, often by affecting the protonation state of the molecule or intermediates. nih.govnih.gov While specific studies on the effect of pH on this compound photolysis are scarce, the degradation of other aromatic compounds can be either favored or hindered by acidic or basic conditions, depending on the reaction mechanism. nih.govresearchgate.net For instance, changes in pH can alter the absorption spectra of compounds, thereby affecting the initial light absorption efficiency. nih.gov

| Photoreaction | Description | Key Influencing Factors | Reported Quantum Yield (Φ) |

|---|---|---|---|

| Dimer Photodissociation | Azodioxy Dimer + hν → 2 Nitroso Monomers | Wavelength (UV) | ~1.0 for substituted nitrosobenzenes. at.ua |

| Monomer Photolysis (C-NO Cleavage) | Nitroso Monomer + hν → Aryl Radical + NO• | Solvent viscosity, presence of radical scavengers. rsc.org | Varies with substrate and conditions. rsc.org |

| Photooxidation | Monomer + hν + O₂ → Nitro/Nitrate compounds | Oxygen concentration. researchgate.net | Dependent on oxygen availability and radical reaction rates. researchgate.net |

Photoreactions with Alkenes and Other Unsaturated Substrates

The photochemistry of aromatic C-nitroso compounds, such as this compound, is characterized by the high reactivity of the nitroso group upon electronic excitation. at.ua In the solid state, these compounds often exist as dimers (azodioxides), which can be colorless or yellowish. mdpi.com Upon irradiation with UV light, particularly at cryogenic temperatures, these dimers dissociate to form the corresponding colored monomers (blue or green), which are the primary reactive species in subsequent photoreactions. mdpi.com

When irradiated in the presence of alkenes and other unsaturated substrates, the excited nitroso monomer can undergo addition reactions. One proposed mechanism involves a pseudo Diels-Alder reaction, where the nitroso group interacts with the alkene. at.ua This can lead to the formation of an unstable hydroxylamine product, which may then be oxidized by unreacted nitroso compound or oxygen to yield a stable nitroxide radical. at.ua

Another relevant pathway, observed in the photoaddition of N-nitroso compounds (the precursors to C-nitrosoanilines via rearrangement) to alkenes in acidic conditions, involves the formation of an aminium radical. nih.gov This radical then adds to the C=C double bond, followed by the capture of the resulting carbon-centered radical by nitric oxide to form the C-nitroso adduct. nih.gov This C-nitroso compound can be isolated, but only if it lacks an α-hydrogen atom, which would otherwise allow it to rapidly tautomerize to the more stable oxime. nih.gov

Rearrangement Reactions

Fischer-Hepp Rearrangement and Related Transformations of N-Aryl-N-Alkyl Nitrosamines

The Fischer-Hepp rearrangement is a significant organic reaction in which an N-nitroso derivative of an aromatic secondary amine, such as N-methyl-N-nitrosoaniline, rearranges to form a C-nitroso aromatic amine. at.uamdpi.com First described by Otto Philipp Fischer and Eduard Hepp in 1886, this reaction is of particular importance because it provides a synthetic route to para-nitroso secondary anilines, which cannot typically be prepared by direct C-nitrosation of the aromatic ring. at.uamdpi.comcdnsciencepub.com

The reaction is typically carried out by treating the N-nitrosamine precursor with an acid, most commonly hydrochloric acid, under which conditions the chemical yields are generally good. at.uacdnsciencepub.com The use of other acids often results in poorer yields. at.uacdnsciencepub.com While the exact reaction mechanism remains a subject of investigation, it is understood to be an acid-catalyzed process. nih.gov The rearrangement is inhibited by electron-withdrawing groups on the aromatic ring (e.g., a meta-nitro group) and is suppressed in excessively strong acid solutions. at.ua The final step, involving the elimination of a proton from the Wheland intermediate, is believed to be the rate-limiting step of the reaction. at.ua

Reactions with Reactive Species

Role in Reactive Oxygen Species Detection Assays

The rapid and stoichiometric reaction of N,N-dimethyl-nitrosoanilines with certain reactive oxygen species (ROS), particularly the hydroxyl radical, forms the basis of a widely used quantitative assay. The compound serves as a chemical probe or indicator for the presence of these highly reactive and short-lived species.

The assay is spectrophotometric and relies on monitoring the decrease in the compound's absorbance at its characteristic wavelength. The rate of this color bleaching is directly proportional to the rate of hydroxyl radical production in the system being studied. This method has been applied in various fields, including advanced oxidation processes in water treatment and the study of ROS generation in biological systems.

While useful, it is important to note that some probes traditionally used for ROS detection, such as 2',7'-dichlorodihydrofluorescein (DCFH), are not specific and can react with a wide variety of ROS, whereas N,N-dimethyl-nitrosoaniline shows a higher specificity for species like the hydroxyl radical.

| Parameter | Description | Reference |

|---|---|---|

| Detection Principle | Spectrophotometric measurement of the decrease in absorbance (bleaching) due to reaction with ROS. | |

| Target Species | Primarily used for the detection and quantification of hydroxyl radicals (•OH). | |

| Mechanism | Radical addition to the nitroso (-N=O) group, breaking the chromophore's conjugation. | |

| Typical Wavelength | Monitoring occurs at the visible absorbance maximum (λmax), which is approximately 440 nm for the para-isomer. | |

| Application | Quantifying •OH generation in chemical (e.g., advanced oxidation processes) and biological systems. |

Theoretical and Computational Chemistry of N,n Dimethyl 2 Nitrosoaniline

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These theoretical methods can predict stable structures, relative energies of different conformations, and various electronic properties before a compound is ever synthesized or experimentally analyzed.

Geometry Optimization and Conformational Analysis using DFT and Ab Initio Methods

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface of a molecule. For N,N-Dimethyl-2-nitrosoaniline, this would involve determining the most stable bond lengths, bond angles, and dihedral angles. Key structural features of interest would be the planarity of the benzene (B151609) ring and the orientation of the nitroso (-N=O) and dimethylamino (-N(CH3)2) groups relative to it.

Density Functional Theory (DFT): Methods like B3LYP or M06-2X with basis sets such as 6-311++G(d,p) would be employed to model the effects of electron correlation on the molecular geometry.

Ab Initio Methods: High-level methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD) could provide even more accurate geometries, though at a higher computational cost.

Conformational analysis would investigate the rotation around key single bonds, such as the C-N bonds of both the nitroso and dimethylamino groups. This would reveal the energy barriers between different rotational isomers (conformers) and identify the global minimum energy structure. Due to potential steric hindrance between the adjacent dimethylamino and nitroso groups in the ortho position, the molecule might adopt a non-planar conformation to relieve strain. Intramolecular hydrogen bonding between the nitroso oxygen and a hydrogen on one of the methyl groups could also influence the preferred conformation.

Table 5.1.1: Illustrative Optimized Geometrical Parameters for a Nitrosoaniline Derivative (Theoretical) (Note: This table is a hypothetical representation of results from a DFT calculation and does not represent actual data for this compound.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-N (nitroso) | 1.385 | C-C-N (nitroso) | 121.5 |

| N=O | 1.230 | C-N=O | 115.0 |

| C-N (amino) | 1.370 | C-C-N (amino) | 120.8 |

Calculation of Atomic Charges and Electrostatic Potentials

Understanding the charge distribution within this compound is crucial for predicting its reactivity and intermolecular interactions.

Atomic Charges: Computational methods can assign partial charges to each atom. Popular schemes include Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and methods based on fitting charges to the electrostatic potential (e.g., ChelpG). These calculations would likely show a significant negative charge on the oxygen atom and the nitrogen of the nitroso group, and a positive charge on the carbon atom attached to the nitroso group, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule. For this compound, the MEP would show negative potential (typically colored red) around the nitroso oxygen, identifying it as a region attractive to electrophiles or for hydrogen bonding. Regions of positive potential (blue) would be expected around the hydrogen atoms of the benzene ring and the methyl groups.

Dipole Moment Calculations and Solvent Response Models

Dipole Moment Calculations: Quantum chemical calculations can predict the magnitude and direction of the molecular dipole moment in the gas phase.

Solvent Response Models: The properties of a molecule can change in solution. Solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on the molecule's structure and electronic properties. In polar solvents, the calculated dipole moment of this compound would be expected to increase compared to the gas phase value due to stabilization of its charge-separated resonance structures.

Investigation of Electronic Properties and Bonding

The arrangement and energies of molecular orbitals (MOs) dictate a molecule's electronic behavior, including its spectroscopic properties and reactivity.

Molecular Orbital (MO) Energy Levels and Composition

Computational software can calculate the energies and shapes of all the molecular orbitals. For this compound, this analysis would reveal how the atomic orbitals of the constituent atoms combine to form the bonding, non-bonding, and anti-bonding MOs. The analysis would detail the contribution of the p-orbitals from the benzene ring, the nitroso group, and the amino nitrogen to the various π-orbitals, which are critical for the molecule's electronic transitions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions and for understanding electronic spectra.

HOMO: This orbital acts as the electron donor. In this compound, the HOMO would likely be a π-orbital with significant contributions from the electron-rich dimethylamino group and the aromatic ring.

LUMO: This orbital acts as the electron acceptor. The LUMO is expected to be a π* anti-bonding orbital, primarily localized over the electron-withdrawing nitroso group.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter. A small HOMO-LUMO gap generally implies high chemical reactivity and is associated with the energy required for the lowest-energy electronic transition. The specific energy gap would be calculated using methods like DFT.

Table 5.2.2: Illustrative Frontier Molecular Orbital Energies (Theoretical) (Note: This table is a hypothetical representation of results from a DFT calculation and does not represent actual data for this compound.)

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.85 | π-orbital, delocalized over the ring and amino group |

| LUMO | -1.95 | π*-orbital, localized on the nitroso group |

Nature of Intramolecular Charge Transfer Transitions

This compound possesses the structural hallmarks of a molecule capable of undergoing intramolecular charge transfer (ICT). This phenomenon occurs in molecules that contain both an electron-donating group (EDG) and an electron-accepting group (EAG) linked by a π-conjugated system. In this case, the N,N-dimethylamino group serves as the potent electron donor, while the nitroso group functions as the electron acceptor, with the benzene ring providing the conjugated bridge.

Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In molecules like this compound, the HOMO is typically localized on the electron-donating amino group and the phenyl ring, whereas the LUMO is centered on the electron-withdrawing nitroso group. This electronic transition results in a significant redistribution of electron density, effectively transferring charge from the donor end of the molecule to the acceptor end. This creates an excited state with a much larger dipole moment than the ground state.

The efficiency and characteristics of this ICT process are heavily influenced by the surrounding environment. In polar solvents, the solvent molecules can rearrange to stabilize the highly polar ICT excited state, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. chemrxiv.org Computational studies on analogous donor-acceptor molecules, such as para-nitroaniline, have shown that the extent of charge transfer increases with solvent polarity. chemrxiv.org For instance, the ICT effects in para-nitroaniline increase by 10% when moving from the gas phase to a water solvent. chemrxiv.org

Theoretical models predict that the nature of the excited state can be complex. While the initial excitation may be to a locally excited (LE) state, it can rapidly evolve into the more stable ICT state, particularly in polar environments. nih.gov In some systems, dual fluorescence may be observed, with emission occurring from both the LE and ICT states. nih.gov The energy barrier between the LE and ICT states is a critical factor; computational studies on dicyano-N,N-dimethylaniline isomers show that a smaller energy gap between the two lowest excited singlet states facilitates the ICT reaction. nih.gov For this compound, theoretical calculations would be essential to determine the precise energies of the LE and ICT states and the transition barriers between them, providing a detailed picture of its photophysical behavior.

Computational Studies of Reaction Mechanisms

Computational chemistry provides powerful tools to elucidate the complex reaction mechanisms involving this compound and related nitrosamines. Density Functional Theory (DFT) and other high-level ab initio methods are employed to map out potential energy surfaces, identify intermediates, and characterize the transition states that connect them.

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a specific molecular arrangement from which the reaction can proceed to either products or back to reactants. Computationally identifying and characterizing these fleeting structures is crucial for understanding reaction kinetics. For reactions involving nitrosamines, such as decomposition, rearrangement, or C-H activation, computational methods can precisely determine the geometry, vibrational frequencies, and energy of the relevant transition states.

For example, in studies of N-nitrosodimethylamine (NDMA) formation, transition states for key steps like H-atom abstraction have been characterized. nih.gov Similarly, for the reactions of NDMA's subsequent diazonium ion, transition state barriers for reactions with DNA bases and water have been calculated. frontiersin.org Quantum chemical calculations allow for the exploration of various reaction pathways, such as those involving different nitrosating agents (e.g., N₂O₃ isomers, nitrosyl chloride), by locating the corresponding transition states for each pathway. researchgate.net The geometry of a transition state provides insight into the mechanism; for instance, the bond lengths and angles can indicate whether a reaction is synchronous or asynchronous. mdpi.com IRC (Intrinsic Reaction Coordinate) calculations are then performed to confirm that the identified transition state correctly connects the reactant and product minima on the potential energy surface. researchgate.net

Once a transition state is located, its energy relative to the reactants determines the activation barrier (ΔG‡ or ΔE‡) of the reaction. This barrier is a key determinant of the reaction rate. Computational studies on related nitrosamine (B1359907) compounds have provided detailed energy profiles for various transformations.

These calculations show that reaction pathways can be complex, often involving multiple steps with distinct intermediates and transition states. nih.govnih.gov For example, the formation of NDMA from acetaldehyde (B116499) dimethyl hydrazine (B178648) (ADMH) is a three-step process, and the ozonation of unsymmetrical dimethylhydrazine (UDMH) proceeds via an initial H-abstraction followed by oxidation. nih.govnih.gov The inclusion of solvent effects, often using implicit models like the Polarizable Continuum Model (PCM), is critical as it can significantly alter the calculated activation barriers. nih.govmdpi.com For instance, including a solvent molecule in one reaction step increased the activation barrier from 35.3 kcal/mol to 37.6 kcal/mol. nih.gov

Below is a table summarizing representative activation barriers calculated for reactions of analogous nitrosamine compounds, illustrating the type of data generated from computational studies.

| Reaction / Process | System | Computational Method | Activation Barrier (kcal/mol) | Reference |

| H-atom abstraction by O₃ | Hydrazine derivative | MP2/6-311G(d) | 35.3 (gas), 37.6 (aqueous) | nih.gov |

| H-atom abstraction from methyl diazene (B1210634) by O₃ | Hydrazine derivative | MP2/6-311G(d) | 4.1 (gas), 5.3 (aqueous) | nih.gov |

| Sₙ2 reaction of diazonium ion with Guanine | NDMA | Quantum Chemical | +15.3 | frontiersin.org |

| Deactivation of diazonium ion with water | NDMA | Quantum Chemical | +17.4 | frontiersin.org |

| [3+2] Cycloaddition (Path B) | Nitrile N-oxide | wb97xd/6-311+G(d) | 13.6 (Gibbs Free Energy) | mdpi.com |

This table is illustrative and compiles data from studies on compounds structurally related to this compound.

Computational studies are instrumental in understanding how catalysts can modify reaction pathways and lower activation barriers. The nitroso group in N-nitrosoanilines can act as a directing group in transition-metal-catalyzed C-H functionalization reactions. researchgate.net This allows for the selective activation of the otherwise inert C-H bond at the ortho position of the aniline (B41778) ring.

Theoretical investigations have elucidated the mechanisms of these catalytic cycles, which typically involve several key steps:

Coordination: The nitroso group coordinates to the metal center (e.g., Rh, Pd, Co). researchgate.net

C-H Activation: The coordinated metal facilitates the cleavage of the ortho C-H bond, often forming a five-membered metallacycle intermediate. This is typically the rate-determining step. researchgate.net

Functionalization: The C-H activated intermediate reacts with a coupling partner (e.g., an alkyne or acrylate). researchgate.net

Reductive Elimination/Product Release: The final product is formed, and the catalyst is regenerated. researchgate.net

Computational modeling of these steps allows researchers to rationalize the observed regioselectivity and reactivity. By calculating the energies of intermediates and transition states for the entire catalytic cycle, researchers can understand the role of the catalyst, the ligands, and the directing group in promoting the desired transformation. researchgate.net

Prediction of Spectroscopic Parameters

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational chemistry can predict NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), providing a powerful complement to experimental data. The most common approach for predicting NMR chemical shifts is the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT.

The process involves:

Geometry Optimization: The molecule's 3D structure is optimized to find its lowest energy conformation.

Shielding Calculation: The magnetic shielding tensor for each nucleus is calculated using the GIAO-DFT method.

Shift Calculation: The calculated isotropic shielding constant (σ_iso) is converted to a chemical shift (δ) by referencing it against the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σ_ref - σ_iso).

The accuracy of these predictions depends heavily on the chosen DFT functional and basis set. nih.gov Studies have shown that methods like B97-2 with polarization consistent basis sets (pcS-n) can yield high accuracy. nih.gov To improve results further, linear scaling corrections are often applied, where the raw calculated shifts are scaled based on a linear regression against experimental data for a large set of known molecules. nih.gov

The table below shows the typical accuracy, measured by the root-mean-square deviation (RMSD), for ¹H and ¹³C NMR chemical shift predictions using different computational approaches.

This table presents general accuracy data for established computational methods and is not specific to this compound.

For this compound, theoretical predictions could help assign specific resonances, distinguish between potential isomers or conformers, and provide insight into the electronic structure through its influence on the magnetic shielding of the nuclei.

Computational UV-Vis Absorption Spectra and Excited State Properties

Detailed computational findings, including calculated absorption maxima (λmax), oscillator strengths, and the nature of electronic transitions for this compound, are not available in the searched scientific literature.

Vibrational Frequency Calculations and Spectroscopic Assignments

A data table of computed vibrational frequencies and their corresponding spectroscopic mode assignments for this compound could not be compiled, as no specific computational studies on this topic were found.

Analytical Research Applications and Methodological Development

Reagent in Spectrophotometric Assays

The distinct chromophoric properties of N,N-Dimethyl-4-nitrosoaniline make it a valuable reagent in spectrophotometry, a technique that measures how a chemical substance absorbs light. It is employed in the detection and quantification of a variety of analytes, from other nitroso compounds to metal ions.

Detection and Quantification of Nitroso Compounds

N,N-Dimethyl-4-nitrosoaniline is utilized in specific analytical techniques for the spectrophotometric detection and quantification of other nitroso compounds. semanticscholar.org This application is critical in environmental monitoring and industrial quality control, where the presence of certain N-nitroso compounds, a class of potent carcinogens, must be carefully monitored. researchgate.net The methodologies often involve reactions where the target nitroso compound interacts with or displaces the N,N-Dimethyl-4-nitrosoaniline molecule in a complex, leading to a measurable change in light absorbance.

Indirect Detection of Reactive Oxygen Species (e.g., Hydroxyl Radicals)

A significant application of N,N-Dimethyl-4-nitrosoaniline is in the indirect detection of highly reactive and short-lived molecules known as reactive oxygen species (ROS), particularly the hydroxyl radical (•OH). In this capacity, it functions as a "spin trap" or probe molecule. The core of this method lies in the rapid reaction between the hydroxyl radical and the vibrant green N,N-Dimethyl-4-nitrosoaniline. This reaction leads to the destruction of the compound's chromophore (the part of the molecule responsible for its color). The resulting decrease in absorbance, specifically monitored at a wavelength of 440 nm, is directly proportional to the concentration of hydroxyl radicals that have been trapped. researcher.life This "bleaching" effect provides a simple and effective spectrophotometric method to quantify the presence of these damaging radicals in various chemical and biological systems. researcher.life

Analytical Methods for Metal Ion Detection

In analytical chemistry, N,N-Dimethyl-4-nitrosoaniline also functions as a chromogenic reagent for the detection of certain metal ions, particularly those in the platinum group. semanticscholar.org While specific methods for this compound are part of broader analytical strategies, analogous aromatic nitroso reagents like p-nitrosodiphenylamine are well-documented for forming intensely colored complexes with metals such as palladium. google.com The principle involves the formation of a stable coordination complex between the metal ion and the nitrosoaniline molecule. This complex exhibits a distinct color and, therefore, a unique absorbance spectrum that can be measured spectrophotometrically. This color-forming reaction allows for the selective detection and quantification of specific metal ions in a sample. This technique is valuable for analyzing industrial catalysts, alloys, and environmental samples where platinum-group metals may be present.

Advanced Chromatographic and Hyphenated Techniques

Advanced chromatographic methods are essential for the separation and sensitive detection of specific isomers in complex mixtures. While detailed validated methods for N,N-Dimethyl-2-nitrosoaniline are not widely published, general approaches for related compounds provide a framework for potential methodological development.

Integration with Mass Spectrometry for Enhanced Detection

The coupling of chromatographic techniques with mass spectrometry (MS) provides unparalleled sensitivity and specificity, which is crucial for distinguishing between isomers. For ortho-substituted compounds like this compound, mass spectrometry can sometimes reveal unique fragmentation patterns or ion-molecule reactions that are absent in meta- or para-isomers. This "ortho-effect" can be a powerful tool for identification. While specific studies on the mass spectrum of this compound are not detailed in the available literature, research on other ortho-substituted aromatic compounds has demonstrated structure-diagnostic fragmentation that aids in their selective identification within complex mixtures.

Electrochemical Analytical Methods

Electrochemical methods offer a sensitive and often cost-effective alternative to chromatographic techniques for the analysis of electroactive compounds, including those with nitroso functional groups.

Voltammetric Techniques for Quantitative Analysis

There is a notable lack of specific studies applying voltammetric techniques for the quantitative analysis of this compound. However, research on the parent molecule, N,N-Dimethylaniline, has explored its anodic oxidation using voltammetry, indicating that the dimethylaniline portion of the target molecule is electrochemically active. The presence of the nitroso group, which is also electroactive, suggests that this compound would be a viable candidate for analysis by methods such as cyclic voltammetry or differential pulse voltammetry, though specific methods have not been published.

Electrocatalytic Applications

The potential for this compound to be used in electrocatalytic applications has not been explored in the available research. Studies on related molecules have focused on the electrocatalytic synthesis of N,N-dimethylanilines from nitrobenzene (B124822) derivatives, rather than the subsequent electrocatalytic applications of the nitroso-substituted product. The electrochemical properties of the nitroso group suggest it could participate in electrocatalytic reduction or oxidation reactions, but this remains an area for future investigation.

Based on a comprehensive search of available scientific literature, detailed information regarding the environmental fate and degradation pathways of This compound is not available.

Extensive searches for data specifically pertaining to the environmental occurrence, distribution, and abiotic degradation of this compound did not yield any specific studies that would allow for a thorough and scientifically accurate discussion as outlined in the requested article structure. The existing body of research focuses predominantly on the related isomers, N,N-Dimethyl-4-nitrosoaniline, and the well-known disinfection byproduct, N-Nitrosodimethylamine (NDMA).

Therefore, it is not possible to provide an article that strictly adheres to the provided outline and focuses solely on this compound due to the absence of research findings on this specific chemical compound in the public domain. No data was found regarding its presence in aqueous or atmospheric environments, its photolytic degradation kinetics, the role of natural sensitizers in its photodegradation, or its hydrolytic stability.

Environmental Fate and Degradation Pathways of N,n Dimethyl 2 Nitrosoaniline

Biotransformation and Microbial Degradation Pathways

The role of microorganisms is central to the environmental attenuation of many organic pollutants, including nitrosamines. The biotransformation of N,N-Dimethyl-2-nitrosoaniline is a key area of research for understanding its environmental impact.

Currently, there is a notable lack of specific research identifying the biotransformation products of this compound in environmental systems. While studies on other nitrosamines, such as N-nitrosodimethylamine (NDMA), have identified metabolites like formaldehyde and methylamine, specific degradation products for this compound have not been extensively documented in publicly available scientific literature. nih.gov Further research is required to isolate and identify the specific metabolites resulting from the microbial degradation of this compound to fully assess its environmental risk.